6-Methoxy-benzooxazole-2-carboxylic acid methyl ester
Description
6-Methoxy-benzooxazole-2-carboxylic acid methyl ester (CAS: 136663-23-5) is a heterocyclic organic compound with the molecular formula C10H9NO4. It features a benzoxazole core substituted with a methoxy group at the 6-position and a methyl ester at the 2-carboxylic acid position.
Properties
IUPAC Name |
methyl 6-methoxy-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLBAJDYLJPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-benzooxazole-2-carboxylic acid methyl ester typically involves the reaction of 6-methoxybenzooxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-benzooxazole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 6-Methoxy-benzooxazole-2-carboxylic acid.
Reduction: 6-Methoxy-benzooxazole-2-carbinol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
6-Methoxy-benzooxazole-2-carboxylic acid methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-benzooxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 6-Bromobenzooxazole-2-carboxylic Acid Methyl Ester (CAS: MFCD09832203)
- Structure : Bromine replaces the methoxy group at the 6-position.
- Synthesis : Derived from brominated precursors, often via nucleophilic substitution .
- Applications : Used in cross-coupling reactions for drug discovery due to bromine's reactivity .
(b) Ethyl 2-Methylbenzo[d]thiazole-6-carboxylate (CAS: CTK8B9990)
- Structure : Benzothiazole core with a methyl group at the 2-position and an ethyl ester at the 6-position.
- Properties : Higher lipophilicity compared to methyl esters, influencing bioavailability in medicinal chemistry .
(c) Methyl 6-Methylbenzo[d]thiazole-2-carboxylate (CAS: Not specified)
Physicochemical and Electronic Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH3) enhances electron density, improving reactivity in nucleophilic substitutions, whereas bromine (-Br) facilitates electrophilic reactions .
- Ester Chain Length : Methyl esters (e.g., target compound) exhibit lower molecular weight and higher volatility compared to ethyl esters, affecting chromatographic behavior .
Biological Activity
6-Methoxy-benzooxazole-2-carboxylic acid methyl ester (MBME) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9NO4
- Molecular Weight : 207.1854 g/mol
- Functional Groups : Contains a methoxy group and an ester functional group, which contribute to its reactivity and biological interactions.
The biological activity of MBME is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active carboxylic acid that interacts with enzymes and receptors. Key pathways include:
- Enzyme Inhibition : MBME may inhibit enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing various physiological processes such as inflammation and pain response .
Biological Activities
Research indicates that MBME exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that MBME can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, indicating its potential as an antimicrobial agent .
- Anticancer Potential : Preliminary studies suggest that MBME may inhibit the proliferation of certain cancer cell lines, although further research is needed to establish its efficacy and mechanism .
In Vitro Studies
In vitro studies have provided insights into the biological activities of MBME:
Case Studies
- Anti-inflammatory Activity : A study assessed the effects of MBME on inflammatory cytokines in human cell lines. Results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its use as an anti-inflammatory agent.
- Antimicrobial Efficacy : In a comparative study against common pathogens, MBME exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent.
- Cancer Cell Proliferation : In assays involving breast cancer cell lines, MBME reduced cell viability by 50% at concentrations of 20 µM after 48 hours of treatment, suggesting promising anticancer properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of MBME, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 6-Methoxy-benzooxazole-2-carboxylic acid | Lacks ester group | Limited bioactivity |
| 6-Methoxy-benzooxazole-2-carbinol | Alcohol instead of ester | Different interaction profile |
| Benzooxazole-2-carboxylic acid methyl ester | Lacks methoxy group | Reduced potency |
MBME's combination of methoxy and ester groups allows for enhanced reactivity and biological activity compared to these similar compounds .
Q & A
Q. How can computational chemistry predict the photophysical properties of this compound for materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
